2-(4,7-dichloro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(4,7-Dichloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine atoms at positions 4 and 7 of the indole ring enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid typically involves the chlorination of indole derivatives followed by acylation. One common method includes the reaction of 4,7-dichloroindole with chloroacetic acid under acidic conditions to yield the desired product . The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4,7-Dichloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of chlorine atoms, which can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .
Scientific Research Applications
2-(4,7-Dichloro-1H-indol-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the chlorine atoms.
4,7-Dichloroindole: A precursor in the synthesis of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid, sharing the chlorinated indole core.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. The chlorination enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets .
Properties
IUPAC Name |
2-(4,7-dichloro-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOZTVITJDDLHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315536 |
Source
|
Record name | (4,7-Dichloro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63352-96-5 |
Source
|
Record name | NSC295297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,7-Dichloro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10315536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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